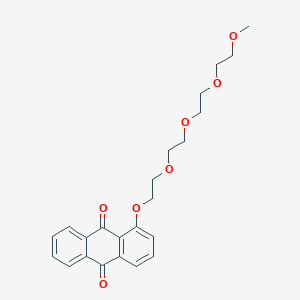
1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione is an organic compound that features an anthracene core substituted with a tetraoxatridecan-13-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2,5,8,11-tetraoxatridecan-13-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The tetraoxatridecan-13-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione involves its interaction with molecular targets through its anthracene core and tetraoxatridecan-13-yloxy group. These interactions can affect various pathways, including electron transfer processes and molecular recognition events.
Vergleich Mit ähnlichen Verbindungen
- 2,5,8,11-Tetraoxatridecan-13-amine
- 2,5,8,11-Tetraoxatridecan-13-yl laurate
- 4-(2,5,8,11-Tetraoxatridecan-13-yloxy)benzoyl chloride
Uniqueness: 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of both an anthracene core and a tetraoxatridecan-13-yloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
104549-31-7 |
|---|---|
Molekularformel |
C23H26O7 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C23H26O7/c1-26-9-10-27-11-12-28-13-14-29-15-16-30-20-8-4-7-19-21(20)23(25)18-6-3-2-5-17(18)22(19)24/h2-8H,9-16H2,1H3 |
InChI-Schlüssel |
ZKLLKVHVASAOCF-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


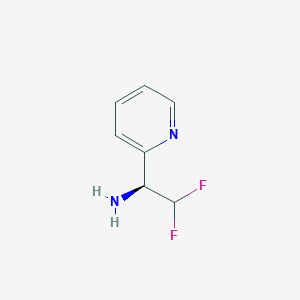
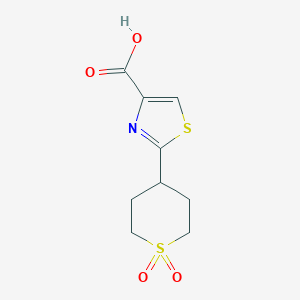
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)

![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)

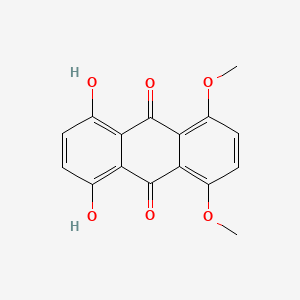

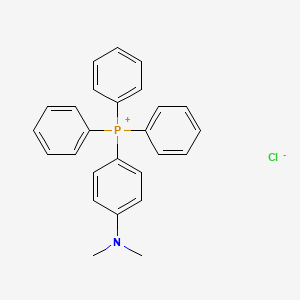
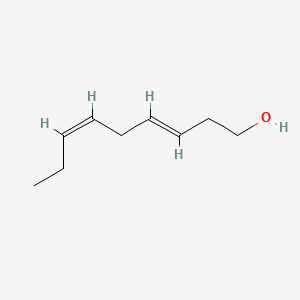

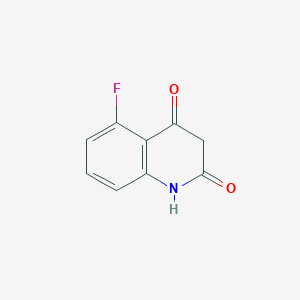
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
